2'-Oxo Ifosfamide

Description

BenchChem offers high-quality 2'-Oxo Ifosfamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Oxo Ifosfamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRISYCCYWZCOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCCl)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N2O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119670-13-2 |

Source

|

| Record name | 2'-Oxo ifosfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119670132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-OXO IFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD8LX239CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Oxo Ifosfamide: Structure, Metabolism, and Analytical Considerations

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ifosfamide is a cornerstone alkylating agent in the treatment of various solid tumors and hematologic malignancies.[1][2] As a prodrug, its therapeutic efficacy and toxicity profile are dictated by a complex metabolic cascade.[3][4] This guide provides a detailed technical examination of 2'-Oxo Ifosfamide, a critical metabolite and impurity. We will dissect its chemical structure, physicochemical properties, and the metabolic pathways leading to its formation. A significant focus is placed on its direct association with the neurotoxic metabolite chloroacetaldehyde (CAA) and its role in the etiology of ifosfamide-induced encephalopathy.[5][6] Furthermore, this document outlines robust analytical methodologies for the detection and quantification of 2'-Oxo Ifosfamide in biological matrices, offering a valuable resource for preclinical and clinical research.

Introduction: The Clinical Context of Ifosfamide and its Metabolites

Ifosfamide, a structural analog of cyclophosphamide, exerts its cytotoxic effects through the generation of active alkylating agents that cross-link DNA, ultimately leading to cell cycle arrest and apoptosis.[1][7] However, the bioactivation of ifosfamide is a double-edged sword. The same hepatic cytochrome P450 (CYP) enzymes—primarily CYP3A4 and CYP2B6—that generate the therapeutic 4-hydroxyifosfamide also produce a portfolio of metabolites responsible for the drug's significant toxicities.[8][9][10]

Among the most severe and dose-limiting of these toxicities is a metabolic encephalopathy, which can manifest with symptoms ranging from mild confusion to coma and death.[5][11][12] This neurotoxicity is not attributed to the parent drug but to its metabolites, particularly chloroacetaldehyde (CAA), which readily crosses the blood-brain barrier.[6][9] 2'-Oxo Ifosfamide is intrinsically linked to this toxic pathway, arising from the same N-dechloroethylation process that liberates CAA.[4][13] Therefore, understanding the chemistry, formation, and detection of 2'-Oxo Ifosfamide is paramount for developing strategies to mitigate neurotoxicity and optimize the therapeutic index of ifosfamide.

Chemical Identity and Physicochemical Properties

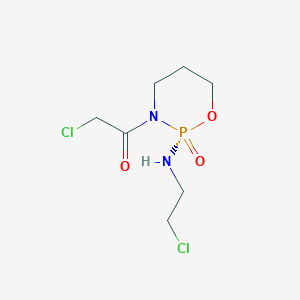

2'-Oxo Ifosfamide is formally known by its IUPAC name, 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone.[13] Its structure is characterized by the core oxazaphosphorinane ring of ifosfamide, but with a chloroacetyl group attached to the ring nitrogen at position 3.

Caption: 2D Chemical Structure of 2'-Oxo Ifosfamide.

The key physicochemical properties of 2'-Oxo Ifosfamide are summarized in the table below, compiled from authoritative chemical databases.[13][]

| Property | Value | Source |

| IUPAC Name | 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone | PubChem[13] |

| CAS Number | 119670-13-2 | PubChem[13] |

| Molecular Formula | C₇H₁₃Cl₂N₂O₃P | PubChem[13] |

| Molecular Weight | 275.07 g/mol | PubChem[13] |

| Synonyms | 3-(Chloroacetyl)-N-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-Oxide; Ifosfamide Impurity 1 | PubChem[13] |

Metabolic Genesis of 2'-Oxo Ifosfamide

Ifosfamide undergoes extensive hepatic metabolism. While the therapeutically critical pathway is 4-hydroxylation, a competing and significant pathway is N-dechloroethylation. This process involves the oxidation of one of the two N-(2-chloroethyl) side chains.[3][4]

The N-dechloroethylation of the side chain at the N3 position of the oxazaphosphorinane ring is a key detoxification route that simultaneously generates the highly neurotoxic metabolite, chloroacetaldehyde (CAA).[8][9] This reaction yields 2'-Oxo Ifosfamide as a co-product. The enzymatic process is primarily mediated by CYP3A4 and CYP2B6, and its rate can be influenced by genetic polymorphisms and drug-drug interactions, which helps explain the inter-patient variability in neurotoxicity.[8][9]

Caption: Metabolic pathways of Ifosfamide activation and detoxification.

Toxicological Significance: The Link to Encephalopathy

The clinical relevance of 2'-Oxo Ifosfamide is inextricably tied to its role as a marker for the production of chloroacetaldehyde (CAA).[4][12] CAA is a highly reactive aldehyde that readily crosses the blood-brain barrier and is the primary causative agent of ifosfamide-induced encephalopathy.[5][6]

Causality Behind CAA-Induced Neurotoxicity:

-

Mitochondrial Dysfunction: CAA directly inhibits complex I of the mitochondrial respiratory chain. This suppression of oxidative phosphorylation leads to a depletion of cellular ATP and an accumulation of NADH, disrupting neuronal energy metabolism.[5][9]

-

Glutathione Depletion: CAA reacts with and depletes intracellular glutathione, a critical antioxidant in the central nervous system. This compromises the brain's ability to defend against oxidative stress, further exacerbating neuronal damage.[5][9]

-

Enzyme Inhibition: CAA can inhibit various enzymes, including aldehyde dehydrogenase, which is necessary for its own detoxification, leading to its accumulation.[9]

The onset of encephalopathy is variable but often occurs within hours to days of ifosfamide administration.[15] Risk factors that predispose patients to this toxicity include high doses of ifosfamide, renal or hepatic impairment, low serum albumin, and co-administration of CYP3A4-inducing drugs.[16][17] The standard of care for treating severe ifosfamide-induced encephalopathy is the administration of methylene blue, which is thought to restore mitochondrial function by acting as an alternative electron acceptor.[11][15][16]

Methodologies for Synthesis and Analysis

For researchers studying ifosfamide metabolism or developing safer analogues, the ability to synthesize and quantify 2'-Oxo Ifosfamide is essential.

Protocol: Hypothetical Synthesis of 2'-Oxo Ifosfamide

This protocol describes a plausible method based on standard organic chemistry principles for acylating an ifosfamide precursor. It is adapted from general strategies used in the synthesis of ifosfamide analogs.[18][19]

Principle: The synthesis involves the reaction of a suitable N-de-chloroacetylated ifosfamide precursor with chloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Step-by-Step Methodology:

-

Precursor Preparation: Begin with a protected ifosfamide precursor where the N3 position is available for acylation (e.g., N,N-bis(2-chloroethyl)phosphorodiamidic chloride).

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the precursor in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0°C using an ice bath. Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine.

-

Acylation: Add 1.05 equivalents of chloroacetyl chloride dropwise to the cooled solution while stirring. The reaction is exothermic and should be controlled.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the synthesized 2'-Oxo Ifosfamide using standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

Protocol: UPLC-MS/MS Quantification in Human Plasma

This protocol provides a robust workflow for the sensitive and selective quantification of 2'-Oxo Ifosfamide in plasma, essential for pharmacokinetic and toxicodynamic studies. The methodology is adapted from validated techniques for ifosfamide and its other metabolites.[20][21]

Principle: The method utilizes Ultra-Performance Liquid Chromatography (UPLC) for rapid and efficient separation, coupled with Tandem Mass Spectrometry (MS/MS) for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). A stable isotope-labeled internal standard (e.g., 2'-Oxo Ifosfamide-d4) is used for accurate quantification.[22][23]

Sources

- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism and pharmacokinetics of oxazaphosphorines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatal Ifosfamide-Induced Metabolic Encephalopathy in Patients with Recurrent Epithelial Ovarian Cancer: Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Ifosfamide-Associated Encephalopathy Between 2 Formulations in Adults With Hematologic Cancer [jhoponline.com]

- 7. ctc.ucl.ac.uk [ctc.ucl.ac.uk]

- 8. ClinPGx [clinpgx.org]

- 9. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ifosfamide-induced encephalopathy: about 15 cases and review of the literature - MedCrave online [medcraveonline.com]

- 12. Neurological toxicity of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2'-Oxo ifosfamide | C7H13Cl2N2O3P | CID 10923784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. [Ifosfamide induced encephalopathy: 15 observations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ifosfamide-Induced Metabolic Encephalopathy in 2 Patients With Cutaneous T-Cell Lymphoma Successfully Treated With Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancercareontario.ca [cancercareontario.ca]

- 18. Synthesis and antitumor activity of two ifosfamide analogs with a five-membered ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2'-Oxo Ifosfamide-d4 | C7H13Cl2N2O3P | CID 71751377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. scbt.com [scbt.com]

Introduction: The Complex Metabolic Journey of Ifosfamide

An In-Depth Technical Guide to 2'-Oxo Ifosfamide: From Metabolism to Toxicological Significance

Ifosfamide (IFO) is a crucial alkylating agent, a synthetic analog of cyclophosphamide, utilized in the treatment of a wide array of malignancies, including sarcomas, lymphomas, and various solid tumors.[1][2] However, its clinical application is often hampered by a spectrum of severe toxicities, such as neurotoxicity, nephrotoxicity, and urotoxicity.[3][4] A comprehensive understanding of its intricate metabolic pathways is paramount for researchers, scientists, and drug development professionals to devise strategies to mitigate these adverse effects and enhance its therapeutic index. Ifosfamide is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[1][5] This activation process, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system, generates not only the therapeutic alkylating species but also a cascade of toxic byproducts.[3][6] This guide delves into the core of ifosfamide's metabolism, with a specific focus on a lesser-known but potentially significant metabolite: 2'-Oxo Ifosfamide.

The Dichotomy of Ifosfamide Metabolism: Activation vs. Detoxification

The metabolic fate of ifosfamide is a delicate balance between two competing pathways: a bioactivation pathway that leads to the formation of the ultimate anticancer agent, and a detoxification pathway that, while intended to neutralize the drug, paradoxically generates highly toxic metabolites.

The initial and rate-limiting step in ifosfamide's metabolism is the 4-hydroxylation by hepatic CYP isoforms, predominantly CYP3A4 and CYP2B6, to form 4-hydroxyifosfamide.[3][4] This intermediate exists in equilibrium with its tautomer, aldoifosfamide.[6] The spontaneous decomposition of aldoifosfamide releases the active cytotoxic agent, isophosphoramide mustard, and a highly urotoxic metabolite, acrolein.[1][6] Isophosphoramide mustard is responsible for the therapeutic effect of ifosfamide by forming DNA cross-links, thereby inhibiting DNA synthesis and inducing cancer cell apoptosis.[3] Acrolein, on the other hand, is the primary causative agent of hemorrhagic cystitis, a dose-limiting toxicity of ifosfamide therapy.[1][7]

Concurrently, ifosfamide can undergo N-dechloroethylation at either the 2- or 3-position of the oxazaphosphorine ring, a process also mediated by CYP3A4 and CYP2B6.[3] This detoxification pathway produces inactive dechloroethylated metabolites and, crucially, the neurotoxic and nephrotoxic metabolite, chloroacetaldehyde (CAA).[5][7] It is this pathway that is of particular interest in understanding the formation and significance of 2'-Oxo Ifosfamide.

Unmasking 2'-Oxo Ifosfamide: A Product of Chloroacetaldehyde Reactivity

2'-Oxo Ifosfamide, with the chemical formula C₇H₁₃Cl₂N₂O₃P, is a metabolite of ifosfamide.[8] Its structure reveals the presence of a chloroacetyl group attached to the nitrogen atom at the 3-position of the oxazaphosphorine ring.

Chemical Structure of 2'-Oxo Ifosfamide

-

IUPAC Name: 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ⁵-oxazaphosphinan-3-yl]ethanone[8]

-

Molecular Formula: C₇H₁₃Cl₂N₂O₃P[8]

-

Molecular Weight: 275.07 g/mol [8]

The formation of 2'-Oxo Ifosfamide is not explicitly detailed in the primary literature as a direct enzymatic product. However, based on its chemical structure and the known reactivity of chloroacetaldehyde (CAA), a logical hypothesis for its formation is the reaction of CAA with a dechloroethylated ifosfamide intermediate. The N-dechloroethylation of ifosfamide at the 3-position would yield a secondary amine on the oxazaphosphorine ring. This amine could then be acylated by the highly reactive CAA, leading to the formation of 2'-Oxo Ifosfamide.

The Toxicological Implications of 2'-Oxo Ifosfamide

The toxicological profile of 2'-Oxo Ifosfamide has not been extensively studied as a separate entity. However, its close structural relationship to chloroacetaldehyde (CAA) strongly suggests that it may contribute to the spectrum of ifosfamide-induced toxicities, particularly neurotoxicity and nephrotoxicity.

CAA is a well-established neurotoxin that can readily cross the blood-brain barrier.[9][10] Its proposed mechanisms of toxicity include the inhibition of mitochondrial oxidative phosphorylation and the depletion of glutathione, a critical intracellular antioxidant.[10] The presence of the chloroacetyl moiety in 2'-Oxo Ifosfamide raises the possibility that this metabolite could exert similar toxic effects or act as a carrier for the delivery of the toxic chloroacetyl group into cells.

Table 1: Key Toxic Metabolites of Ifosfamide and Their Associated Toxicities

| Metabolite | Primary Associated Toxicity | Mechanism of Toxicity (Proposed) |

| Acrolein | Hemorrhagic Cystitis (Urotoxicity) | Generation of reactive oxygen species and induction of apoptosis in bladder epithelial cells.[1] |

| Chloroacetaldehyde (CAA) | Neurotoxicity, Nephrotoxicity | Inhibition of mitochondrial respiration, depletion of glutathione.[7][10] |

| 2'-Oxo Ifosfamide | Potential Neurotoxicity and Nephrotoxicity | Likely shares toxic mechanisms with CAA due to the presence of the chloroacetyl group. |

Analytical Methodologies for Ifosfamide and its Metabolites

The analysis of ifosfamide and its numerous metabolites in biological matrices is a complex analytical challenge due to their structural similarities and varying concentrations. Several analytical techniques have been developed for this purpose, with gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) being the most common.

Experimental Protocol: Quantification of Ifosfamide and Dechloroethylated Metabolites by GC-MS

This protocol is adapted from established methods for the analysis of ifosfamide and its dechloroethylated metabolites and can serve as a foundation for the development of a specific assay for 2'-Oxo Ifosfamide.[11][12]

1. Sample Preparation (Plasma) a. To 100 µL of plasma, add an internal standard (e.g., cyclophosphamide or a deuterated analog of the analyte). b. Alkalinize the sample with a suitable buffer (e.g., sodium carbonate). c. Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). d. Evaporate the organic layer to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a small volume of a suitable solvent for GC injection.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis a. GC Column: A chiral stationary phase column is necessary for the separation of enantiomers if required.[12] b. Injection: Use a splitless injection mode. c. Oven Temperature Program: Develop a temperature gradient to achieve optimal separation of the analytes. d. Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for each analyte and the internal standard.

3. Method Validation a. The method should be validated for linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.

The development of a specific and sensitive analytical method for 2'-Oxo Ifosfamide is a critical next step to accurately determine its pharmacokinetic profile and definitively establish its role in ifosfamide-induced toxicities.

Conclusion and Future Directions

2'-Oxo Ifosfamide represents a piece of the complex puzzle of ifosfamide metabolism and toxicity. While not as extensively studied as acrolein or chloroacetaldehyde, its chemical structure strongly suggests a potential role in the adverse effects associated with ifosfamide therapy. Future research should focus on several key areas:

-

Definitive Elucidation of the Formation Pathway: In vitro studies using human liver microsomes and recombinant CYP enzymes could confirm the proposed formation pathway of 2'-Oxo Ifosfamide.

-

Toxicological Evaluation: In vitro studies using neuronal and renal cell lines are needed to directly assess the cytotoxicity and mechanisms of toxicity of 2'-Oxo Ifosfamide.

-

Clinical Correlation: The development of a validated analytical method would enable the quantification of 2'-Oxo Ifosfamide in patient samples, allowing for studies to correlate its concentration with the incidence and severity of neurotoxicity and nephrotoxicity.

A deeper understanding of the formation and biological activity of 2'-Oxo Ifosfamide will provide valuable insights for the development of safer and more effective ifosfamide-based chemotherapeutic regimens.

References

-

Ifosfamide - StatPearls - NCBI Bookshelf - NIH. (2024-01-09). National Center for Biotechnology Information. [Link]

-

PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. (n.d.). Pharmacogenomics Knowledgebase. [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of Ifosfamide and its Metabolites | Request PDF. (2001-07). ResearchGate. [Link]

-

Ifosfamide Pathway, Pharmacokinetics - ClinPGx. (n.d.). Clinical Pharmacogenomics Exchange. [Link]

-

Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites. (2001-07). Clinical Pharmacokinetics. [Link]

-

Ifosfamide clinical pharmacokinetics. (1991). Clinical Pharmacokinetics. [Link]

-

Investigation of Ifosfamide Toxicity Induces Common Upstream Regulator in Liver and Kidney. (2021-11-11). MDPI. [Link]

-

Analysis of Ifosfamide-Associated Encephalopathy Between 2 Formulations in Adults With Hematologic Cancer. (2022-01). Journal of Hematology Oncology Pharmacy. [Link]

-

2'-Oxo Ifosfamide-d4 | C7H13Cl2N2O3P | CID 71751377. (n.d.). PubChem @ NIH. [Link]

-

Ifosfamide | C7H15Cl2N2O2P | CID 3690. (n.d.). PubChem @ NIH. [Link]

-

A narrative review on diagnosis and treatment of ifosfamide-induced encephalopathy, the perspective of a EURACAN reference center for sarcomas. (2023-03-23). Frontiers in Oncology. [Link]

-

2'-Oxo ifosfamide | C7H13Cl2N2O3P | CID 10923784. (n.d.). PubChem @ NIH. [Link]

-

In vitro studies on drug interaction of ifosfamide and ACNU in primary and metastatic human brain tumours. (1991). Journal of Cancer Research and Clinical Oncology. [Link]

-

Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection. (2000-10). Therapeutic Drug Monitoring. [Link]

-

Toxicity of ifosfamide, cyclophosphamide and their metabolites in renal tubular cells in culture. (1993-06). Pediatric Nephrology. [Link]

-

Evaluation of in vitro effects of ifosfamide drug on mitochondrial functions using isolated mitochondria obtained from vital organs. (2024-01). Journal of Biochemical and Molecular Toxicology. [Link]

-

Ifosfamide-Induced Encephalopathy in Children and Young Adults: The MD Anderson Cancer Center Experience. (2022-09-01). Cancers. [Link]

-

Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (2021-10-13). Antioxidants. [Link]

-

Ifosfamide-Induced Metabolic Encephalopathy in 2 Patients With Cutaneous T-Cell Lymphoma Successfully Treated With Methylene Blue. (2018-07-06). Cureus. [Link]

-

Preclinical phase II study of ifosfamide in human tumour xenografts in vivo. (1991). British Journal of Cancer. [Link]

-

Ifosfamide Neurotoxicity in Pediatric Patients: A Multi-Institutional Case Series Report. (2014-06). Journal of Pediatric Hematology/Oncology. [Link]

-

Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection. (1993-12-08). Journal of Chromatography. [Link]

-

A phase II study of ifosfamide in advanced and relapsed carcinoma of the cervix. (1986). Cancer Chemotherapy and Pharmacology. [Link]

-

A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. (2015-11-23). PLOS ONE. [Link]

Sources

- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 2'-Oxo ifosfamide | C7H13Cl2N2O3P | CID 10923784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Analysis of Ifosfamide-Associated Encephalopathy Between 2 Formulations in Adults With Hematologic Cancer [jhoponline.com]

- 10. Ifosfamide-Induced Metabolic Encephalopathy in 2 Patients With Cutaneous T-Cell Lymphoma Successfully Treated With Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Oxo Ifosfamide synthesis and discovery

An In-Depth Technical Guide to 2'-Oxo Ifosfamide: Synthesis, Discovery, and Context within Ifosfamide Metabolism

Abstract

Ifosfamide (IFO) is a cornerstone of chemotherapy, an oxazaphosphorine prodrug whose therapeutic efficacy is entirely dependent on metabolic activation.[1][2][3] This process, however, is a double-edged sword, yielding not only the desired cytotoxic alkylating agent but also a spectrum of metabolites responsible for dose-limiting toxicities.[4][5][6] Within this complex metabolic and synthetic landscape exists 2'-Oxo Ifosfamide, a derivative identified primarily as a reference impurity.[7][8] This guide provides a comprehensive technical overview of 2'-Oxo Ifosfamide, not as a primary active agent, but through the lens of its parent compound's discovery, metabolic fate, and the analytical chemistry that enables its detection. We will explore the critical metabolic pathways of Ifosfamide, propose a logical synthesis for 2'-Oxo Ifosfamide based on its structure, and discuss the analytical methodologies required for its characterization.

The Discovery and Mechanism of Action of Ifosfamide: A Prodrug Paradigm

Ifosfamide, a structural isomer of cyclophosphamide, was developed in the 1960s as a nitrogen mustard prodrug with a broad spectrum of activity against solid tumors and hematologic malignancies.[1][5] Its design as a prodrug was a strategic choice to improve the therapeutic index, confining the generation of the highly reactive alkylating species primarily to the liver, where the necessary metabolic enzymes are abundant.[6][9]

The mechanism of action hinges on its biotransformation into the ultimate cytotoxic metabolite, isophosphoramide mustard (IPM).[3][4] IPM exerts its anticancer effect by forming covalent bonds with nucleophilic groups on DNA, creating intra- and interstrand crosslinks.[3][4] This extensive DNA damage disrupts replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4][9]

The activation of Ifosfamide is not a singular event but a complex network of competing metabolic pathways, primarily mediated by hepatic cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[1][10][11] This metabolic bifurcation is the critical determinant of both the drug's efficacy and its toxicity profile.

The Metabolic Crossroads: Activation vs. Detoxification

The metabolism of Ifosfamide proceeds along two major, competing routes, which together dictate the balance between therapeutic effect and adverse events.

Pathway A: C4-Hydroxylation (Bioactivation)

This is the therapeutically essential pathway.

-

4-Hydroxylation: CYP3A4 and CYP2B6 catalyze the hydroxylation of Ifosfamide at the C4 position of the oxazaphosphorine ring, yielding 4-hydroxyifosfamide (4-OH-IFO).[1][10]

-

Tautomerization: 4-OH-IFO exists in a dynamic equilibrium with its open-ring tautomer, aldoifosfamide.[4][12] This pair of metabolites can diffuse from hepatocytes into systemic circulation to reach tumor cells.[4]

-

Generation of Active & Toxic Species: Within the target cell, aldoifosfamide undergoes spontaneous (non-enzymatic) β-elimination to release two products:

-

Isophosphoramide Mustard (IPM): The active DNA alkylating agent responsible for the cytotoxic effect.[4][9]

-

Acrolein: A highly reactive, unsaturated aldehyde. Acrolein is not therapeutically active but is responsible for the severe urotoxicity (hemorrhagic cystitis) associated with Ifosfamide therapy, as it accumulates in the bladder and damages the urothelial lining.[3][4][11]

-

Pathway B: N-Dechloroethylation (Detoxification & Toxicity)

Competing with C4-hydroxylation is the oxidation of one of the N-chloroethyl side chains.[1][11] This pathway accounts for a significant portion of Ifosfamide metabolism (up to 60%).[11]

-

Oxidation: CYP3A4 and CYP2B6 mediate the N-dechloroethylation, producing 2- or 3-dechloroethylifosfamide.[1][11]

-

Release of Chloroacetaldehyde (CAA): This reaction liberates chloroacetaldehyde (CAA), a metabolite implicated in the severe neurotoxicity and nephrotoxicity that can limit Ifosfamide dosage.[6][13][14][15] CAA is known to deplete cellular glutathione and inhibit mitochondrial respiration, leading to cellular injury.[11][13][15]

The following diagram illustrates this critical metabolic balance:

Caption: Competing metabolic pathways of Ifosfamide activation and detoxification.

Discovery and Profile of 2'-Oxo Ifosfamide

The "discovery" of 2'-Oxo Ifosfamide is not chronicled as a breakthrough in understanding Ifosfamide's therapeutic action. Instead, its identification is a testament to the advancements in analytical chemistry used for drug manufacturing, quality control, and metabolite profiling. It is commercially available as a reference standard, often labeled "Ifosfamide Impurity 1" or "Ifosfamide acylate".[7][8][16]

Its chemical structure, 3-(chloroacetyl)-N-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide , reveals that it is a derivative of Ifosfamide where the hydrogen on the ring's nitrogen atom (position 3) has been substituted with a chloroacetyl group (-C(O)CH₂Cl).[16] This structure suggests it is unlikely to be a major metabolite formed via CYP-mediated oxidation. It is more plausibly:

-

A synthetic impurity arising from side reactions during the manufacturing of Ifosfamide.

-

A minor, secondary metabolite formed through conjugation or acylation reactions, though this is less documented.

-

A synthetic analog created for research purposes.[12][17][18]

To date, there is no significant evidence in the scientific literature attributing a primary therapeutic or toxicological role to 2'-Oxo Ifosfamide itself. The focus remains squarely on IPM, acrolein, and CAA as the key players in Ifosfamide's clinical profile.

Synthesis of 2'-Oxo Ifosfamide: A Proposed Protocol

While specific, peer-reviewed synthetic procedures for 2'-Oxo Ifosfamide are not readily found, a logical and chemically sound synthesis can be proposed based on its structure. The core transformation is the N-acylation of Ifosfamide.

Principle: N-Acylation

The nitrogen atom at position 3 of the Ifosfamide oxazaphosphorine ring possesses a lone pair of electrons and is nucleophilic. It can react with an electrophilic acylating agent, such as chloroacetyl chloride, to form a new N-C bond. A non-nucleophilic base is typically required to neutralize the HCl generated during the reaction.

Caption: Proposed N-acylation synthesis of 2'-Oxo Ifosfamide from Ifosfamide.

Step-by-Step Experimental Protocol (Hypothetical)

Objective: To synthesize 3-(chloroacetyl)-N-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide (2'-Oxo Ifosfamide).

Materials:

-

Ifosfamide (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (1.5 eq) or Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add Ifosfamide (1.0 eq). Dissolve it in anhydrous DCM under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 10 minutes. The base acts as a scavenger for the HCl byproduct.

-

Acylating Agent Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup - Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding saturated aqueous NaHCO₃ solution to neutralize excess acid.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, and then brine.

-

Workup - Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

-

Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Analytical Methodologies for Detection and Characterization

The detection of Ifosfamide, its major metabolites, and trace-level impurities like 2'-Oxo Ifosfamide requires robust and sensitive analytical techniques.[2] The complexity of biological matrices (plasma, urine) and the need for high specificity are key challenges.[19]

| Analytical Technique | Application for Ifosfamide & Metabolites | Strengths & Limitations |

| HPLC-UV/DAD | Quantification of the parent drug (Ifosfamide) and major metabolites in biological fluids. | Strengths: Robust, widely available. Limitations: Lower sensitivity and specificity compared to MS; may not resolve all metabolites from matrix interferences.[20] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Historically used for metabolite identification. Requires derivatization to increase the volatility of the polar compounds. | Strengths: Excellent chromatographic resolution. Limitations: Derivatization adds complexity and potential for sample loss; thermal instability of some metabolites.[20][21] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | The gold standard for detection and quantification of Ifosfamide and its full spectrum of metabolites, including trace impurities. | Strengths: High sensitivity, high specificity, ability to analyze polar compounds without derivatization, structural confirmation via fragmentation. Limitations: Susceptible to matrix effects, higher equipment cost.[19][20] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of synthetic standards (like 2'-Oxo Ifosfamide) and isolated metabolites. | Strengths: Provides unambiguous structural information. Limitations: Low sensitivity, not suitable for detecting trace levels in complex biological samples. |

General Protocol: Detection by LC-MS/MS

Objective: To detect and quantify Ifosfamide and its metabolites (including 2'-Oxo Ifosfamide) in a plasma sample.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >12,000 g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Set specific precursor-to-product ion transitions for each analyte (Ifosfamide, 4-OH-IFO, CAA-derivative, 2'-Oxo Ifosfamide, etc.) based on infusion of pure standards. For example:

-

Ifosfamide: m/z 261.0 -> [Fragment 1], [Fragment 2]

-

2'-Oxo Ifosfamide: m/z 275.0 -> [Fragment 1], [Fragment 2]

-

-

Data Analysis: Quantify each analyte by integrating the area under the peak for its specific MRM transition and comparing it to a standard curve prepared with known concentrations of the reference standards.

-

Conclusion

2'-Oxo Ifosfamide represents a minor but important piece in the complex puzzle of Ifosfamide chemistry and pharmacology. While it does not appear to play a direct role in the drug's therapeutic or toxic effects, its existence as a synthetic impurity underscores the critical need for rigorous analytical oversight in pharmaceutical manufacturing. The study of such compounds is driven by the necessity for purity, safety, and a complete understanding of a drug's profile. The true clinical narrative of Ifosfamide remains centered on the delicate metabolic balance between the generation of the alkylating agent isophosphoramide mustard and the toxic byproducts acrolein and chloroacetaldehyde. The synthesis and characterization of reference standards like 2'-Oxo Ifosfamide are essential enabling tools for the researchers and quality control scientists who ensure the safety and efficacy of this vital chemotherapeutic agent.

References

-

Title: Ifosfamide Pathway, Pharmacokinetics - ClinPGx Source: PharmGKB URL: [Link]

-

Title: Pathways of metabolism of ifosfamide. Source: ResearchGate URL: [Link]

-

Title: Ifosfamide Pathway, Pharmacodynamics - ClinPGx Source: PharmGKB URL: [Link]

-

Title: PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics Source: Pharmacogenomics URL: [Link]

-

Title: Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites Source: PubMed URL: [Link]

-

Title: Synthesis and antitumor activity of two ifosfamide analogs with a five-membered ring Source: PubMed URL: [Link]

-

Title: Toxicity of ifosfamide and its metabolite chloroacetaldehyde in cultured renal tubule cells Source: PubMed URL: [Link]

-

Title: Chloroacetaldehyde and Ifosfamide Toxicity Source: Grantome URL: [Link]

-

Title: Ifosfamide metabolism and pharmacokinetics (review) Source: PubMed URL: [Link]

-

Title: Ifosfamide Cytotoxicity on Human Tumor and Renal Cells: Role of Chloroacetaldehyde in Comparison to 4-Hydroxyifosfamide Source: Cancer Research - AACR Journals URL: [Link]

-

Title: Ifosfamide clinical pharmacokinetics Source: PubMed URL: [Link]

-

Title: Metabolism and pharmacokinetics of oral and intravenous ifosfamide Source: PubMed URL: [Link]

-

Title: Ifosfamide metabolite chloroacetaldehyde causes renal dysfunction in vivo Source: PubMed URL: [Link]

-

Title: Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group Source: PubMed URL: [Link]

-

Title: Ifosfamide analog, folate-tethered chemotherapeutic agents: Synthesis and biological evaluation Source: Purdue e-Pubs URL: [Link]

-

Title: Ifosfamide Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Synthesis and antitumor activity of analogs of ifosfamide modified in the N-(2-chloroethyl) group Source: ACS Publications URL: [Link]

-

Title: Clinical Pharmacokinetics and Pharmacodynamics of Ifosfamide and its Metabolites Source: ResearchGate URL: [Link]

- Title: WO1997022614A1 - Ifosfamide, analogues thereof and their preparation Source: Google Patents URL

-

Title: Chloroacetaldehyde: Acute Exposure Guideline Levels Source: NCBI Bookshelf URL: [Link]

-

Title: 6. analytical methods - Agency for Toxic Substances and Disease Registry Source: ATSDR URL: [Link]

-

Title: 2'-Oxo ifosfamide Source: PubChem URL: [Link]

-

Title: 2'-Oxo Ifosfamide | CAS No: 119670-13-2 Source: Cleanchem URL: [Link]

-

Title: 2'-Oxo Ifosfamide | CAS 119670-13-2 Source: Veeprho URL: [Link]

-

Title: ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW Source: YMER URL: [Link]

-

Title: The Mechanism of Action of Cyclophosphamide and Ifosfamide Source: Iris Publishers URL: [Link]

-

Title: Synthesis and biological activities of 2-oxocycloalkylsulfonamides Source: PubMed URL: [Link]

-

Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties Source: MDPI URL: [Link]

-

Title: Synthesis of phosphonate derivatives of 2′-deoxy-2′-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides Source: PubMed Central URL: [Link]

-

Title: Synthesis of 2′,3′-Dideoxy-2′-fluoro-3′-thioarabinothymidine and Its 3′-Phosphoramidite Derivative Source: ResearchGate URL: [Link]

-

Title: Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities Source: MDPI URL: [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Ifosfamide metabolism and pharmacokinetics (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. veeprho.com [veeprho.com]

- 9. irispublishers.com [irispublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor activity of two ifosfamide analogs with a five-membered ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicity of ifosfamide and its metabolite chloroacetaldehyde in cultured renal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chloroacetaldehyde and Ifosfamide Toxicity - Marshall Goren [grantome.com]

- 15. Ifosfamide metabolite chloroacetaldehyde causes renal dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2'-Oxo ifosfamide | C7H13Cl2N2O3P | CID 10923784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. "Ifosfamide analog, folate-tethered chemotherapeutic agents: Synthesis " by Michael David Smith [docs.lib.purdue.edu]

- 19. mdpi.com [mdpi.com]

- 20. ymerdigital.com [ymerdigital.com]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

The Biological Significance of Ifosfamide Metabolites: A Focus on Chloroacetaldehyde-Induced Toxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the metabolic pathways of the chemotherapeutic agent ifosfamide, with a primary focus on the formation and profound biological significance of its toxic metabolites. While acknowledging various related compounds, the central narrative is dedicated to Chloroacetaldehyde (CAA), the principal agent implicated in the dose-limiting neurotoxicity and nephrotoxicity of ifosfamide therapy.

Introduction to Ifosfamide

Ifosfamide (IFO) is a crucial alkylating agent, belonging to the oxazaphosphorine class, with established efficacy against a range of solid tumors, including sarcomas and testicular cancer, as well as hematologic malignancies.[1][2] Structurally an isomer of cyclophosphamide, IFO functions as a prodrug, meaning it is administered in an inactive form and requires extensive metabolic activation, primarily by hepatic cytochrome P450 (CYP450) enzymes, to exert its cytotoxic effects.[3][4] This metabolic process, however, is a double-edged sword, giving rise not only to the therapeutically active alkylating agent but also to metabolites responsible for severe and dose-limiting toxicities.[2][5]

The Bifurcated Metabolic Pathway of Ifosfamide

The clinical pharmacology of ifosfamide is dictated by two major, competing oxidative metabolic pathways that determine both its efficacy and its toxicity profile.[6][7] These pathways are catalyzed predominantly by CYP3A4 and CYP2B6 isoforms in the liver and, significantly, also in the kidney.[2][3][8]

-

4-Hydroxylation (Activation Pathway): This pathway leads to the formation of 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide.[1][5] Aldoifosfamide is unstable and spontaneously degrades to produce the ultimate cytotoxic species, isophosphoramide mustard (IPM) , and a highly reactive, urotoxic byproduct, acrolein .[1] IPM is responsible for the therapeutic effect of ifosfamide by forming DNA crosslinks, which inhibits DNA synthesis and induces cancer cell apoptosis.[1][4] Acrolein accumulation in the bladder leads to hemorrhagic cystitis, a major toxicity that is effectively mitigated by the co-administration of the uroprotectant agent mesna.[2][3]

-

N-Dechloroethylation (Toxification Pathway): Competing with the activation pathway, N-dechloroethylation at one of the two chloroethyl side chains produces inactive 2- or 3-dechloroethylifosfamide.[7] Crucially, this reaction also liberates equimolar amounts of Chloroacetaldehyde (CAA) , a highly reactive and diffusible metabolite.[3][7] This pathway accounts for a substantial portion (up to 50%) of ifosfamide metabolism and is the primary source of the systemic toxicities that define the drug's limitations.[5][6]

Ifosfamide-Related Compounds: Metabolites and Impurities

A clear distinction between metabolic products and other related chemical entities is critical for understanding the biological impact of ifosfamide administration.

Chloroacetaldehyde (CAA): The Primary Mediator of Systemic Toxicity

Chloroacetaldehyde (ClCH₂CHO) is a simple yet highly reactive aldehyde.[9] Its production via the N-dechloroethylation of ifosfamide is the central event leading to the drug's most challenging side effects.[6][10][11] Unlike the parent drug, CAA can readily cross the blood-brain barrier, leading to central nervous system toxicity.[12][13] Its high electrophilicity allows it to react with and deplete vital cellular components, most notably glutathione, and to disrupt critical enzymatic functions.[3][14]

Acrolein: The Urotoxic Metabolite

Generated from the therapeutically essential 4-hydroxylation pathway, acrolein is an unsaturated aldehyde that is directly toxic to the urothelial lining of the bladder, causing hemorrhagic cystitis.[1][4] While its biological significance is profound, its toxicity is largely localized and clinically managed with mesna.

Clarification on 2'-Oxo-Ifosfamide

The term "2'-Oxo Ifosfamide" refers to a specific chemical entity identified as an ifosfamide impurity or derivative.[1] Its IUPAC name is 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ⁵-oxazaphosphinan-3-yl]ethanone. Structurally, it is the parent ifosfamide molecule with a chloroacetyl group attached to the ring nitrogen, not a product of the primary metabolic pathways of hydroxylation or dechloroethylation. As such, its direct biological significance in the context of ifosfamide's well-characterized therapeutic action and toxicity is not established in the primary literature, which overwhelmingly attributes these effects to isophosphoramide mustard, acrolein, and, most significantly for systemic toxicity, Chloroacetaldehyde.

Biological Significance & Mechanisms of Chloroacetaldehyde (CAA) Toxicity

The clinical utility of ifosfamide is frequently limited by severe neurotoxicity and nephrotoxicity, both of which are mechanistically linked to the production of CAA.[11][15]

Ifosfamide-Induced Encephalopathy (IIE)

Ifosfamide-induced encephalopathy is a debilitating metabolic encephalopathy that occurs in 10-30% of patients.[12][16][17]

-

Clinical Presentation & Risk Factors: Symptoms range from mild confusion, lethargy, and hallucinations to severe seizures, coma, and, in rare cases, death.[16][17][18] The onset is typically within hours to a few days of IFO administration and is usually reversible upon drug discontinuation.[17] Key risk factors include high-dose or oral administration, impaired renal or hepatic function, low serum albumin, and co-administration of drugs that inhibit CYP3A4 (e.g., aprepitant), which may shift metabolism towards the N-dechloroethylation pathway.[19]

-

Molecular Mechanisms: The neurotoxicity of CAA is multifactorial:

-

Blood-Brain Barrier Penetration: CAA readily crosses the blood-brain barrier, allowing it to accumulate in the central nervous system.[12][13]

-

Mitochondrial Dysfunction: CAA is a potent inhibitor of Complex I of the mitochondrial respiratory chain. This inhibition disrupts oxidative phosphorylation, leading to decreased ATP production, impaired fatty acid metabolism, and cellular energy failure in neural tissues.[13]

-

Glutathione (GSH) Depletion: CAA reacts with and depletes intracellular stores of glutathione, a critical antioxidant.[3][13] This exposes the cell to oxidative stress and damage from reactive oxygen species.

-

Enzyme Inhibition: CAA can inhibit other key enzymes, including aldehyde dehydrogenase, further impairing detoxification pathways.[17]

-

Methylene blue is often used as a treatment for IIE, with a proposed mechanism involving the inhibition of monoamine oxidase and acting as an alternative electron acceptor in the mitochondrial transport chain.[10][13]

Ifosfamide-Induced Nephrotoxicity

Renal injury is another common and serious complication of ifosfamide therapy, affecting both glomerular and tubular function.

-

Clinical Presentation: Manifestations include proximal tubular dysfunction (leading to Fanconi syndrome, characterized by glycosuria, phosphaturia, and aminoaciduria), distal tubular damage, reduced glomerular filtration rate (GFR), and progression to chronic kidney disease. Children are particularly susceptible to these effects.[2]

-

Molecular Mechanisms: The kidney is not just a passive filter but also a site of ifosfamide metabolism due to the presence of CYP enzymes.[2][3] This local production of CAA within renal tubular cells is a key driver of nephrotoxicity.[3][11] The mechanisms mirror those in the CNS, primarily:

-

Mitochondrial Damage: CAA-induced inhibition of Complex I in the mitochondria of renal tubular cells leads to ATP depletion and oxidative stress, causing cellular injury and death.[11]

-

Oxidative Stress: Depletion of renal glutathione stores by CAA exacerbates cellular damage.[14] Studies have shown that CAA causes progressive kidney glutathione depletion and lipid peroxidation in vivo.[14]

-

Methodologies for Analysis and Investigation

Evaluating the biological impact of ifosfamide and its metabolites requires robust analytical and in vitro methodologies.

Quantification of Ifosfamide and Metabolites in Biological Matrices

Objective: To accurately measure the concentration of ifosfamide and its key metabolites (e.g., dechloroethylifosfamide, which serves as a surrogate marker for CAA production) in patient plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Sample Preparation and LC-MS/MS Analysis

-

Sample Collection: Collect blood samples in heparinized tubes at specified time points post-ifosfamide infusion. Centrifuge immediately to separate plasma and store at -80°C until analysis.

-

Internal Standard Spiking: Thaw plasma samples and spike with a known concentration of an appropriate internal standard (e.g., deuterated ifosfamide, trofosfamide) to correct for extraction variability.[9]

-

Protein Precipitation/Liquid-Liquid Extraction:

-

Add 3 volumes of ice-cold acetonitrile to the plasma sample to precipitate proteins. Vortex vigorously.

-

Alternatively, perform liquid-liquid extraction by adding ethyl acetate after alkalinization, vortexing, and separating the organic layer.[9]

-

-

Centrifugation & Supernatant Transfer: Centrifuge the samples at >10,000 x g for 10 minutes. Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an HPLC system equipped with a C18 column.

-

Use an isocratic or gradient mobile phase (e.g., acetonitrile:water with formic acid) to separate the analytes.

-

Interface the HPLC with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Identify and quantify analytes by comparing retention times and specific precursor-to-product ion transitions against a calibration curve prepared with certified standards.

-

In Vitro Assessment of CAA-Induced Cytotoxicity

Objective: To determine the dose-dependent toxicity of Chloroacetaldehyde on a relevant cell line (e.g., human renal tubular cells or neuroblastoma cells) using the MTT assay.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of Chloroacetaldehyde (CAA) in an appropriate solvent (e.g., sterile water or PBS). Create a series of serial dilutions to achieve the desired final concentrations (e.g., 10 µM to 200 µM).

-

Cell Treatment: Remove the culture medium from the wells and replace it with a medium containing the various concentrations of CAA. Include untreated control wells and solvent control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the CAA concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation and Visualization

Table 1: Comparative Cytotoxicity (IC₅₀) of Ifosfamide Metabolites

| Cell Line | Compound | IC₅₀ (µM) | Source |

| MX1 (Human Tumor) | 4-Hydroxyifosfamide | 10.8 | |

| MX1 (Human Tumor) | Chloroacetaldehyde (CAA) | 8.6 | |

| S117 (Human Tumor) | 4-Hydroxyifosfamide | 25.0 | |

| S117 (Human Tumor) | Chloroacetaldehyde (CAA) | 15.3 | |

| This table demonstrates that CAA exhibits a cytotoxic profile against tumor cells that is comparable to the activated form of ifosfamide. |

Table 2: Incidence of Major Ifosfamide-Induced Toxicities

| Toxicity | Patient Population | Incidence Rate | Key Contributing Metabolite | Source(s) |

| Encephalopathy (IIE) | All Patients | 10% - 30% | Chloroacetaldehyde (CAA) | [16][17] |

| Nephrotoxicity | All Patients | Common, variable severity | Chloroacetaldehyde (CAA) | [2] |

| Hemorrhagic Cystitis | Without Mesna | High | Acrolein | [4] |

Diagrams

Caption: Metabolic activation and toxification pathways of Ifosfamide.

Caption: Proposed mechanism of Chloroacetaldehyde (CAA)-induced cellular toxicity.

Caption: General workflow for LC-MS/MS quantification of metabolites.

Clinical Implications and Future Directions

The profound biological significance of Chloroacetaldehyde dictates many of the clinical practices and research directions related to ifosfamide therapy.

-

Toxicity Mitigation: Understanding that CAA is a primary driver of toxicity underscores the importance of patient monitoring for renal and neurological function. Strategies like aggressive hydration and dose fractionation are employed to enhance clearance and reduce peak metabolite concentrations.[7]

-

Therapeutic Drug Monitoring: Monitoring levels of ifosfamide and its dechloroethylated metabolites could potentially serve as a biomarker approach to identify patients at higher risk for developing neurotoxicity and nephrotoxicity, allowing for preemptive intervention.

-

Pharmacogenomics: Variations in CYP2B6 and CYP3A4 activity can influence the ratio of activation to toxification. Research into genetic polymorphisms of these enzymes may help predict patient susceptibility to adverse effects.[2][8]

-

Novel Therapeutic Strategies: The central role of mitochondrial dysfunction in CAA toxicity suggests that agents which protect or restore mitochondrial function could be investigated as potential co-therapies to prevent ifosfamide-induced side effects.

References

-

Ifosfamide Pathway, Pharmacodynamics - ClinPGx. (n.d.). PharmGKB. Retrieved from [Link]

-

PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

-

Ifosfamide Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved from [Link]

-

Lobert, S., et al. (2019). Simplified diagram of ifosfamide metabolism. ResearchGate. Retrieved from [Link]

-

Springate, J. E., et al. (1998). Toxicity of ifosfamide and its metabolite chloroacetaldehyde in cultured renal tubule cells. Journal of Applied Toxicology, 18(1), 41-46. Retrieved from [Link]

-

Goren, M. P. (n.d.). Chloroacetaldehyde and Ifosfamide Toxicity. Grantome. Retrieved from [Link]

-

Wagner, T. (1994). Ifosfamide clinical pharmacokinetics. Clinical Pharmacokinetics, 26(6), 439-456. Retrieved from [Link]

-

Kerbusch, T., et al. (1997). Ifosfamide Cytotoxicity on Human Tumor and Renal Cells: Role of Chloroacetaldehyde in Comparison to 4-Hydroxyifosfamide. Cancer Research, 57(13), 2676-2680. Retrieved from [Link]

-

Springate, J. E., et al. (1997). Ifosfamide metabolite chloroacetaldehyde causes renal dysfunction in vivo. Journal of Applied Toxicology, 17(1), 75-79. Retrieved from [Link]

-

Amjad, M. T., & Chidharla, A. (2024). Ifosfamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Kurowski, V., et al. (1995). Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy. Cancer Chemotherapy and Pharmacology, 37(1-2), 126-132. Retrieved from [Link]

-

Taj, M., et al. (2020). Ifosfamide-induced encephalopathy: about 15 cases and review of the literature. Journal of Cancer Treatment and Research, 8(4), 84-90. Retrieved from [Link]

-

Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

Eurofins. (2023). Analytical Method Summaries. Retrieved from [Link]

-

el-Yazigi, A., & Martin, C. R. (2000). Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection. Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 133-140. Retrieved from [Link]

-

Skinner, R., et al. (1990). Nephrotoxicity after ifosfamide. Archives of Disease in Childhood, 65(7), 732–738. Retrieved from [Link]

-

Bass, E., & Tumpapo, A. (2012). Ifosfamide-induced encephalopathy and movement disorder. Pediatric Neurology, 47(3), 214-216. Retrieved from [Link]

-

Singh, H., et al. (2015). Ifosfamide-induced Encephalopathy Precipitated by Aprepitant: A Rarely Manifested Side Effect of Drug Interaction. Journal of Pharmacology & Pharmacotherapeutics, 6(1), 44–46. Retrieved from [Link]

-

Tournadre, A., et al. (2020). Ifosfamide nephrotoxicity in adult patients. Clinical Kidney Journal, 13(5), 856–864. Retrieved from [Link]

-

Nicolao, P., & Giometto, B. (2003). Neurological toxicity of ifosfamide. Oncology, 65 Suppl 2, 11-16. Retrieved from [Link]

-

Park, I. S., et al. (2005). Ifosfamide-induced encephalopathy with or without using methylene blue. International Journal of Gynecological Cancer, 15(5), 807-810. Retrieved from [Link]

-

Quispe-Cornejo, A. A., et al. (2023). Ifosfamide-induced nephrotoxicity in oncological patients. Expert Opinion on Drug Safety, 22(12), 1239-1251. Retrieved from [Link]

-

Gauthier, A., et al. (2023). Analysis of Ifosfamide-Associated Encephalopathy Between 2 Formulations in Adults With Hematologic Cancer. Journal of Hematology Oncology Pharmacy, 13(4). Retrieved from [Link]

-

Varghese, S., et al. (2018). Ifosfamide-Induced Metabolic Encephalopathy in 2 Patients With Cutaneous T-Cell Lymphoma Successfully Treated With Methylene Blue. Journal of the Advanced Practitioner in Oncology, 9(5), 523–527. Retrieved from [Link]

-

Nissim, I., et al. (2006). Ifosfamide-induced nephrotoxicity: mechanism and prevention. Cancer Research, 66(15), 7824-7831. Retrieved from [Link]

-

Al-Rawithi, S., et al. (2016). Development and Validation of RP-HPLC Methods for the Analysis of Ifosfamide and Mesna. Journal of Chromatographic Science, 54(8), 1347-1353. Retrieved from [Link]

-

Szabo, F., et al. (2013). Long term renal toxicity of ifosfamide in adult patients--5 year data. Cancer Chemotherapy and Pharmacology, 71(4), 1045-1050. Retrieved from [Link]

-

Müngen, E., et al. (2022). Ifosfamide-induced Encephalopathy With Rapid Response to Thiamine: A Pediatric Case. Journal of Pediatric Hematology/Oncology, 44(7), 402-404. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2'-Oxo Ifosfamide. PubChem Compound Database. Retrieved from [Link]

-

Kim, H. Y., et al. (2021). Investigation of Ifosfamide Toxicity Induces Common Upstream Regulator in Liver and Kidney. Toxics, 9(11), 302. Retrieved from [Link]

Sources

- 1. 2'-Oxo ifosfamide | C7H13Cl2N2O3P | CID 10923784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-Oxo IfosfaMide CAS#: 119670-13-2 [m.chemicalbook.com]

- 3. Evidence of renal metabolism of ifosfamide to nephrotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2'-Oxo Ifosfamide-d4 | C7H13Cl2N2O3P | CID 71751377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]

- 10. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2'-Oxo IfosfaMide | 119670-13-2 [chemicalbook.com]

- 13. Chloroacetaldehyde: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of phosphonate derivatives of 2′-deoxy-2′-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological activities of 2-oxocycloalkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Synthesis and antitumor activity of two ifosfamide analogs with a five-membered ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Metabolism in Ifosfamide's Therapeutic Action and Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifosfamide, a cornerstone of combination chemotherapy for a spectrum of malignancies, is a prodrug whose clinical utility is intrinsically linked to its complex metabolic activation and detoxification. This guide provides an in-depth exploration of the metabolic pathways governing ifosfamide's transformation, with a special focus on clarifying the identity and role of its various metabolites. While the bioactivation cascade leading to the cytotoxic ifosfamide mustard is well-established, the detoxification pathways, particularly the generation of chloroacetaldehyde, are critical determinants of the drug's notorious neurotoxicity and nephrotoxicity. This document will dissect the enzymatic machinery, chemical intricacies, and clinical implications of ifosfamide metabolism. We will also address the identity of "2'-oxoifosfamide," a compound often queried in this context, and elucidate its likely role as a synthetic intermediate or impurity rather than a key metabolite.

Introduction to Ifosfamide: A Prodrug with a Double-Edged Sword

Ifosfamide is a synthetic analogue of cyclophosphamide, belonging to the oxazaphosphorine class of alkylating agents.[1] It is employed in the treatment of a wide array of cancers, including sarcomas, testicular cancer, and lymphomas.[2][3] As a prodrug, ifosfamide is therapeutically inert upon administration and requires hepatic metabolism to generate its active, DNA-alkylating metabolite.[3] This metabolic activation, however, is a double-edged sword, as it also gives rise to metabolites responsible for the dose-limiting toxicities that can complicate treatment, namely encephalopathy, nephrotoxicity, and urotoxicity.[4][5] A thorough understanding of its metabolic fate is therefore paramount for optimizing its therapeutic index.

The Dichotomous Metabolic Pathways of Ifosfamide

The metabolism of ifosfamide is primarily orchestrated by the cytochrome P450 (CYP) enzyme system in the liver and can be broadly divided into two competing pathways: bioactivation via 4-hydroxylation and inactivation/toxification via N-dechloroethylation.[4][6]

The Activation Pathway: Genesis of the Cytotoxic Effector

The therapeutically essential activation of ifosfamide begins with the hydroxylation of the C4 position of the oxazaphosphorine ring, a reaction predominantly catalyzed by CYP3A4 and to a lesser extent by CYP2B6.[6] This process is stereoselective, with a preference for the (R)-enantiomer of ifosfamide.[6]

The product of this reaction, 4-hydroxyifosfamide , is an unstable intermediate that exists in equilibrium with its open-ring tautomer, aldoifosfamide .[6] These metabolites can diffuse from the liver into systemic circulation. Within target tumor cells, aldoifosfamide undergoes spontaneous, non-enzymatic β-elimination to yield two crucial products:

-

Ifosfamide mustard (isophosphoramide mustard): This is the ultimate cytotoxic metabolite. As a potent bifunctional alkylating agent, it forms covalent cross-links with DNA, primarily at the N7 position of guanine residues.[2] This DNA damage inhibits DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.

-

Acrolein: This unsaturated aldehyde is a highly reactive and toxic byproduct. Its accumulation in the bladder is responsible for the severe hemorrhagic cystitis often associated with ifosfamide therapy.[3] To mitigate this toxicity, the uroprotective agent mesna is co-administered with ifosfamide.

The Inactivation and Toxification Pathway: The Origin of Neuro- and Nephrotoxicity

Competing with the 4-hydroxylation pathway is the N-dechloroethylation of one or both of the chloroethyl side chains. This reaction, also mediated by CYP3A4 and CYP2B6, is considered both an inactivation and a toxification pathway.[6] It leads to the formation of inactive dechloroethylated ifosfamide derivatives and a highly toxic byproduct:

-

Chloroacetaldehyde (CAA): This metabolite is a major contributor to the neurotoxicity (encephalopathy) and nephrotoxicity observed with ifosfamide treatment.[4] CAA can cross the blood-brain barrier and is structurally similar to acetaldehyde and chloral hydrate.[2] Its neurotoxic effects are thought to stem from its interference with mitochondrial function and depletion of glutathione, a key cellular antioxidant.

The balance between these two primary metabolic pathways significantly influences both the efficacy and the toxicity profile of ifosfamide in individual patients.

Unraveling the Identity of 2'-Oxoifosfamide

The term "2'-oxoifosfamide" frequently appears in chemical supplier catalogs and databases, associated with the CAS Number 119670-13-2 .[7][8][9] Its systematic IUPAC name is 2-chloro-1-(2-((2-chloroethyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethan-1-one .[9][10]

Based on a comprehensive review of the scientific literature, 2'-oxoifosfamide is not recognized as a significant metabolite of ifosfamide . Instead, it is consistently categorized as an ifosfamide impurity or a synthetic intermediate .[8] The metabolic pathways described in peer-reviewed research do not include the formation of this particular keto derivative at the 2' position of the N-chloroethyl side chain. The primary keto-metabolite identified in the activation pathway is 4-ketoifosfamide, which results from the oxidation of 4-hydroxyifosfamide.[6]

Therefore, for the purposes of understanding the clinical pharmacology of ifosfamide, the focus should remain on the well-established metabolites such as 4-hydroxyifosfamide, aldoifosfamide, ifosfamide mustard, acrolein, and chloroacetaldehyde.

Visualization of Ifosfamide Metabolism

To provide a clear visual representation of the complex metabolic transformations of ifosfamide, the following diagrams have been generated using Graphviz (DOT language).

Caption: Metabolic pathways of ifosfamide, illustrating the bioactivation to the active ifosfamide mustard and the toxification pathway leading to chloroacetaldehyde.

Key Metabolites of Ifosfamide: A Summary

The following table summarizes the key metabolites of ifosfamide and their primary roles:

| Metabolite | Formation Pathway | Key Enzymes | Biological Role |

| 4-Hydroxyifosfamide | 4-Hydroxylation | CYP3A4, CYP2B6 | Unstable intermediate in the activation pathway |

| Aldoifosfamide | Tautomerization of 4-hydroxyifosfamide | - | Precursor to ifosfamide mustard and acrolein |

| Ifosfamide Mustard | β-elimination from aldoifosfamide | - | Active cytotoxic agent ; forms DNA cross-links |

| Acrolein | β-elimination from aldoifosfamide | - | Urotoxic byproduct ; causes hemorrhagic cystitis |

| Chloroacetaldehyde (CAA) | N-Dechloroethylation | CYP3A4, CYP2B6 | Neurotoxic and nephrotoxic byproduct |

| Dechloroethylated Ifosfamide | N-Dechloroethylation | CYP3A4, CYP2B6 | Inactive metabolite |

| 4-Ketoifosfamide | Oxidation of 4-hydroxyifosfamide | Alcohol/Aldehyde Dehydrogenase | Inactive metabolite |

| Carboxyifosfamide | Oxidation of aldoifosfamide | Aldehyde Dehydrogenase | Inactive metabolite |

Experimental Protocols for the Analysis of Ifosfamide and its Metabolites

The analysis of ifosfamide and its chemically diverse and often unstable metabolites requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation and Extraction

A critical first step in the analysis is the efficient extraction of the parent drug and its metabolites from biological matrices such as plasma or urine.

Protocol: Solid-Phase Extraction (SPE) for Ifosfamide and Metabolites

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load 500 µL of plasma or diluted urine onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute ifosfamide and its less polar metabolites with 1 mL of methanol.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS or LC-MS/MS analysis.

Derivatization for GC-MS Analysis

Due to the low volatility of some metabolites, derivatization is often necessary for GC-MS analysis.

Protocol: Silylation for GC-MS Analysis

-

To the dried extract from the SPE protocol, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the sample to room temperature before injecting 1-2 µL into the GC-MS system.

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity and can often analyze the metabolites without derivatization.